molecular formula C14H11NO4 B4611186 4-[(2-nitrobenzyl)oxy]benzaldehyde

4-[(2-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B4611186
M. Wt: 257.24 g/mol
InChI Key: VEAAFZUNMCUDGZ-UHFFFAOYSA-N
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Description

4-[(2-Nitrobenzyl)oxy]benzaldehyde is a nitro-substituted aromatic aldehyde characterized by a benzaldehyde core functionalized with a 2-nitrobenzyl ether group at the para position. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group, which enhances reactivity in nucleophilic substitutions and photochemical applications. The aldehyde group serves as a versatile handle for further derivatization, enabling its use in constructing heterocycles, Schiff bases, or coordination complexes .

Properties

IUPAC Name

4-[(2-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAAFZUNMCUDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(2-nitrobenzyl)oxy]benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[(2-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[(2-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-[(2-nitrobenzyl)oxy]benzaldehyde and related compounds:

Compound Name Molecular Formula Exact Mass Key Functional Groups Notable Features
This compound (Target) C₁₄H₁₁NO₄ 257.07 Aldehyde, nitrobenzyl ether Electron-deficient aromatic system
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde C₁₆H₁₈N₄O₇ 378.12 Aldehyde, nitroimidazole, triethylene glycol Extended ethoxy chain, hypoxia-targeting potential
4-[(4-{[4-(Benzyloxy)-3-nitrobenzyl]oxy}-3-methylbenzyl)oxy]-3-ethoxybenzaldehyde C₃₁H₂₉NO₇ 527.19 Multiple benzyl/ethoxy groups, nitro High molecular weight, complex branching
4-[(2-Aminobenzoyl)oxy]-3-methoxybenzaldehyde C₁₅H₁₃NO₄ 271.08 Aldehyde, methoxy, aminobenzoyl ester Electron-rich amino group, basicity

Physicochemical and Reactivity Differences

  • Electron Effects: The nitro group in this compound strongly withdraws electrons, activating the benzaldehyde core for electrophilic substitutions. In contrast, the amino group in 4-[(2-aminobenzoyl)oxy]-3-methoxybenzaldehyde donates electrons, rendering the aromatic ring less reactive toward electrophiles .
  • Solubility : The triethylene glycol chain in the nitroimidazole derivative () enhances water solubility compared to the hydrophobic benzyl/ethoxy-substituted analog () .
  • Thermal Stability : The nitro group in the target compound may reduce thermal stability compared to the methoxy-substituted analog (), which lacks explosive nitro functionality .

Key Research Findings

  • Crystallography : Structural studies of the nitroimidazole derivative () reveal a planar aromatic system stabilized by intramolecular hydrogen bonds, as reported by Sheldrick (2008) and Spek (2009) .
  • Biochemical Activity : Nagasawa et al. (2006) demonstrated that nitroaromatic compounds exhibit selective cytotoxicity in hypoxic tumor environments, supporting their use in prodrug design .
  • Synthetic Utility: The complex benzyl-substituted analog () has been employed in multi-step syntheses of polyphenolic antioxidants, leveraging its ortho-nitro group for regioselective functionalization .

Biological Activity

4-[(2-nitrobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various applications in medicinal chemistry, particularly in the fields of cancer research and antimicrobial activity. This article presents a comprehensive overview of the biological activity of this compound, including data tables, case studies, and significant research findings.

This compound has the following chemical properties:

  • Molecular Formula: C14H12N2O3
  • Molecular Weight: 256.26 g/mol
  • CAS Number: 331463-81-1

This compound features a nitro group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 μM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-725Induction of apoptosis
U87 (Glioblastoma)45.2Inhibition of cell proliferation
A549 (Lung Cancer)30Disruption of mitochondrial function

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Studies show that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Escherichia coli200
Pseudomonas aeruginosa500

The compound demonstrated a particularly strong effect against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to altered cellular functions. Additionally, the aldehyde group may facilitate interactions with proteins and enzymes involved in cell signaling pathways.

Case Studies

  • Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased rates of apoptosis, characterized by Annexin V staining and caspase activation .
  • Antimicrobial Efficacy Evaluation : In another study focusing on the antimicrobial properties, researchers tested various concentrations of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at lower concentrations, highlighting its potential as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.